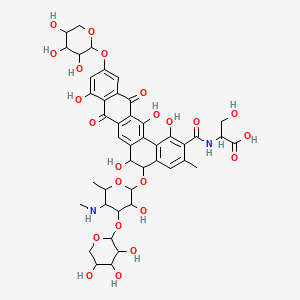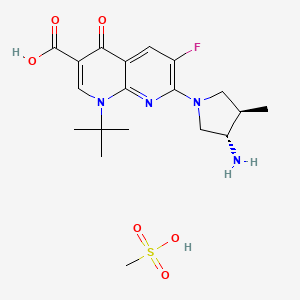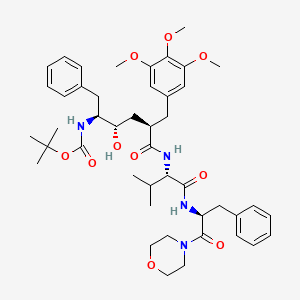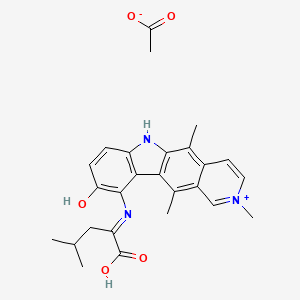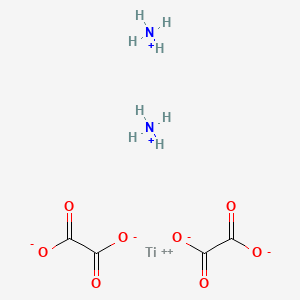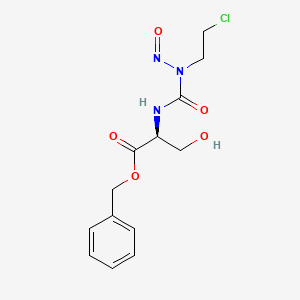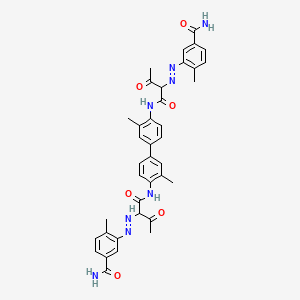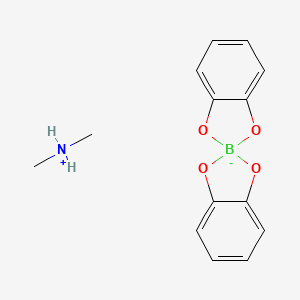
Prallethrin, (1R,4S)-cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prallethrin, (1R,4S)-cis-, is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insects. It is commonly used in household insecticides, such as mosquito repellents and fly sprays. The compound is characterized by its rapid knockdown effect on insects, making it a popular choice for pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prallethrin, (1R,4S)-cis-, involves several steps. One common method includes the reaction of chrysanthemic acid with an alcohol derivative under specific conditions to form the ester linkage. The process typically involves the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Prallethrin, (1R,4S)-cis-, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Prallethrin, (1R,4S)-cis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Prallethrin into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Prallethrin, (1R,4S)-cis-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the behavior of pyrethroids and their interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of various pest control products, contributing to public health by reducing insect-borne diseases.
Wirkmechanismus
Prallethrin, (1R,4S)-cis-, exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The compound’s high affinity for insect sodium channels over mammalian ones contributes to its selective toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Noted for its effectiveness against a wide range of insect pests.
Uniqueness
Prallethrin, (1R,4S)-cis-, stands out due to its rapid knockdown effect and high efficacy at low concentrations. Its specific stereochemistry contributes to its unique mode of action and selectivity, making it a valuable tool in pest control.
Eigenschaften
CAS-Nummer |
114028-47-6 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |
InChI-Schlüssel |
SMKRKQBMYOFFMU-XIRDDKMYSA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
